2-(2-Chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide
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Overview
Description
2-(2-Chlorophenoxy)-N’-(4-methoxybenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenoxy group and a methoxybenzylidene group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-N’-(4-methoxybenzylidene)acetohydrazide typically involves the condensation of 2-chlorophenoxyacetic acid hydrazide with 4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the hydrazide and the aldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-N’-(4-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Chlorophenoxy)-N’-(4-methoxybenzylidene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)-N’-(4-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxyphenol: Similar in structure but lacks the hydrazide and benzylidene groups.
4-Methoxybenzylideneacetohydrazide: Similar but lacks the chlorophenoxy group.
Uniqueness
2-(2-Chlorophenoxy)-N’-(4-methoxybenzylidene)acetohydrazide is unique due to the presence of both the chlorophenoxy and methoxybenzylidene groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
409347-69-9 |
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Molecular Formula |
C16H15ClN2O3 |
Molecular Weight |
318.75 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-21-13-8-6-12(7-9-13)10-18-19-16(20)11-22-15-5-3-2-4-14(15)17/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
InChI Key |
UDDJJBJQGVVJGJ-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2Cl |
Origin of Product |
United States |
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